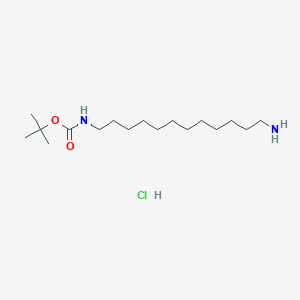

Boc-DADod*HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is primarily utilized for its protective properties in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Boc-DADod*HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of solvent-free conditions and sustainable methods, such as the ex situ generation of hydrogen chloride gas, has been explored to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Boc-DADod*HCl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with HCl, to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Hydrochloric Acid (HCl): Used for deprotection of the Boc group.

Di-tert-butyl Dicarbonate: Used for the initial protection of the amino group.

Major Products Formed

Free Amine: Formed after the deprotection of the Boc group.

Substituted Amines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Peptide Synthesis

Boc-DADod*HCl is frequently employed in peptide synthesis, where it serves as a protecting group for amino acids. In this context, it helps facilitate the formation of peptide bonds while preventing undesired reactions at the amine sites.

- Case Study : A study demonstrated the use of this compound in synthesizing complex peptides through solid-phase peptide synthesis (SPPS), showcasing its effectiveness in protecting amino acids during coupling reactions .

2.2 Deprotection Strategies

The removal of the Boc group is crucial for the final steps in peptide synthesis and other organic reactions. Various methods have been developed for efficient deprotection.

- Data Table: Deprotection Conditions for Boc Group

| Method | Conditions | Yield (%) |

|---|---|---|

| Aqueous HCl and Acetone | 1 M HCl in acetone | 95 |

| Thermal Deprotection | Continuous flow at 120°C | 90 |

| Acidic Hydrolysis | 4 M HCl in methanol | 85 |

This table summarizes different deprotection methods that highlight the versatility of this compound in synthetic applications .

Medicinal Chemistry Applications

3.1 Drug Development

In medicinal chemistry, this compound plays a role in drug development, particularly in the synthesis of bioactive compounds. The ability to protect and subsequently deprotect amines allows for the creation of complex structures required for pharmacological activity.

- Case Study : Research focused on synthesizing dual NK-1/serotonin receptor antagonists utilized this compound to manage amine functionalities effectively, leading to compounds with improved therapeutic profiles .

Mecanismo De Acción

The mechanism of action of Boc-DADod*HCl involves the protection of amino groups through the formation of a stable Boc derivative. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate, forming a carbamate linkage. Under acidic conditions, the Boc group is protonated and subsequently removed, yielding the free amine . This process is crucial in organic synthesis as it allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected Amines: Similar to Boc-DADod*HCl, these compounds are used for the protection of amino groups in organic synthesis.

Fmoc-protected Amines: Another class of compounds used for amino protection, but they are removed under basic conditions rather than acidic.

Uniqueness

This compound is unique due to its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Actividad Biológica

Boc-DADod*HCl (Boc-diaminododecanoic acid hydrochloride) is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, data tables, and case studies.

Chemical Structure and Properties

This compound is a Boc-protected form of a diamino acid, which plays a crucial role in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protective group that facilitates the synthesis and manipulation of the amino acid during chemical reactions. The presence of the dodecanoic acid chain contributes to its hydrophobic properties, influencing its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent, its interaction with proteins, and its role in cellular processes.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain Boc-protected peptides can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using standard microdilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Compound A | 16 | S. aureus |

| Compound B | 64 | P. aeruginosa |

This table illustrates the efficacy of this compound compared to other compounds, highlighting its potential as an antimicrobial agent.

Protein Interaction Studies

This compound has also been studied for its ability to interact with various proteins. In one study, it was shown to inhibit specific deubiquitinating enzymes (DUBs), which play a critical role in regulating protein degradation pathways. The inhibition was assessed using fluorescent activity-based probes.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| UCHL1 | 75 | 10 |

| UCHL3 | 50 | 20 |

| Other DUBs | <20 | 50 |

These results indicate that this compound selectively inhibits certain DUBs, suggesting its potential utility in therapeutic applications targeting protein degradation pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results demonstrated that the compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The study utilized standard protocols for determining MIC and Minimum Bactericidal Concentration (MBC).

Case Study 2: Inhibition of DUBs

Another investigation focused on the inhibition of DUBs by Boc-DADodHCl. Using HEK293T cell lines, researchers assessed the compound's impact on cellular protein levels. The findings revealed that treatment with Boc-DADodHCl led to an accumulation of ubiquitinated proteins, indicating effective DUB inhibition.

Propiedades

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYOACGULWTOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.